p-Tolylamino-acetic acid

Description

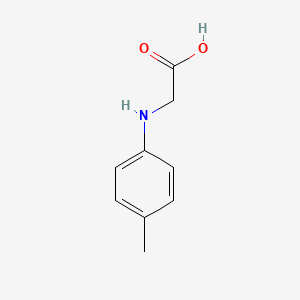

p-Tolylamino-acetic acid is an organic compound characterized by an acetic acid backbone substituted with a p-tolylamino group (4-methylphenylamino). This structure confers unique chemical properties, making it a versatile intermediate in pharmaceutical and agrochemical synthesis. Derivatives of this compound, such as hydrazide and thiadiazolylsulfanyl variants, exhibit enhanced reactivity due to functional groups like hydrazide (–NH–NH–) or sulfur-containing moieties . For example, (5-p-Tolylamino-[1,3,4]thiadiazol-2-ylsulfanyl)-acetic acid hydrazide (CAS 52494-24-3) has a molecular formula of C₁₁H₁₃N₅OS₂ and is used in specialized organic syntheses . Another derivative, this compound hydrazide (CAS 2350-99-4), is documented for its role in coordination chemistry and drug discovery .

Key structural features include:

- Amino group: Enhances nucleophilic reactivity, enabling participation in condensation and coordination reactions.

- p-Tolyl group: The methyl substituent on the phenyl ring influences steric and electronic properties, affecting solubility and binding affinity.

Propriétés

IUPAC Name |

2-(4-methylanilino)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO2/c1-7-2-4-8(5-3-7)10-6-9(11)12/h2-5,10H,6H2,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CTFOHWIEFNJZHC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)NCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10944507 | |

| Record name | N-(4-Methylphenyl)glycine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10944507 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21911-69-3 | |

| Record name | 21911-69-3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=50584 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-(4-Methylphenyl)glycine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10944507 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

Nucleophilic Substitution of p-Toluidine with Ethyl Bromoacetate Followed by Hydrolysis

One of the most common and efficient methods involves the reaction of p-toluidine with ethyl bromoacetate in the presence of a base such as potassium carbonate, followed by alkaline hydrolysis to yield p-tolylamino-acetic acid.

- Step 1: p-Toluidine reacts with ethyl bromoacetate under milling or stirring conditions with potassium carbonate as a base. This step typically takes about 1.5 hours.

- Step 2: The resulting ethyl ester intermediate is hydrolyzed using potassium hydroxide (KOH) for 1.5 hours under similar conditions.

- Yield: This method achieves high yields, approximately 95% according to ChemicalBook data.

| Step | Reagents/Conditions | Duration | Yield (%) | Notes |

|---|---|---|---|---|

| 1 | p-Toluidine + Ethyl bromoacetate + K2CO3 | 1.5 h | Intermediate formed | Milling or stirring |

| 2 | Hydrolysis with KOH | 1.5 h | 95 | Alkaline hydrolysis to acid |

This method is favored for its simplicity, high yield, and scalability.

Amidation via Oxalyl Chloride Activation of p-Toluidine

Another approach involves the formation of an amide intermediate by reacting p-toluidine with oxalyl chloride, followed by hydrolysis to the amino acid.

- Procedure: p-Toluidine is dissolved in dichloromethane with triethylamine, and oxalyl chloride is added slowly at 0 °C. The mixture is stirred at room temperature for 4-6 hours.

- Hydrolysis: The amide intermediate is hydrolyzed using lithium hydroxide in a THF/water mixture for 6-8 hours at room temperature.

- Workup: Acidification with 1.0 M HCl and extraction with ethyl acetate yields the product, which is purified by recrystallization.

- Characterization: The product is obtained as a colorless powder with melting point around 134-135 °C and characteristic IR and NMR spectra.

| Step | Reagents/Conditions | Duration | Notes |

|---|---|---|---|

| 1 | p-Toluidine + Oxalyl chloride + Et3N in CH2Cl2 at 0 °C to RT | 4-6 h | Formation of amide intermediate |

| 2 | Hydrolysis with LiOH in THF/H2O at RT | 6-8 h | Conversion to amino acid |

| 3 | Acidification and extraction | - | Isolation and purification |

This method is useful for preparing various substituted amino acids and allows for good control over reaction conditions.

Direct Reaction of p-Toluidine with Chloroacetic Acid

A classical method involves the direct nucleophilic substitution of p-toluidine with chloroacetic acid in the presence of a base such as sodium hydroxide.

- Reaction Conditions: The reaction is typically conducted at elevated temperatures (80-100 °C) for several hours.

- Purification: The crude product is purified by recrystallization to obtain high purity this compound.

- Applications: This method is also used for derivatives such as p-Tolyl-o-tolylamino-acetic acid, indicating its versatility.

| Parameter | Details |

|---|---|

| Reactants | p-Toluidine + Chloroacetic acid |

| Base | Sodium hydroxide |

| Temperature | 80-100 °C |

| Reaction time | Several hours |

| Purification | Recrystallization |

| Method | Yield (%) | Reaction Time | Temperature (°C) | Purification Method | Advantages | Limitations |

|---|---|---|---|---|---|---|

| Nucleophilic substitution with ethyl bromoacetate + hydrolysis | ~95 | 3 h total | Ambient | Recrystallization | High yield, mild conditions | Requires ethyl bromoacetate |

| Amidation via oxalyl chloride activation + hydrolysis | Moderate | 10-14 h | 0 to RT | Extraction + recrystallization | Good for substituted derivatives | Longer reaction time, moisture sensitive |

| Direct reaction with chloroacetic acid + base | Moderate | Several hours | 80-100 | Recrystallization | Simple reagents, direct synthesis | Higher temperature, longer time |

- The nucleophilic substitution method using ethyl bromoacetate is well-documented for its efficiency and high yield, making it the preferred industrial route.

- The oxalyl chloride method allows for the synthesis of various amino acid derivatives by modifying the amine component, offering synthetic flexibility.

- Direct substitution with chloroacetic acid is a classical approach but requires higher temperatures and longer reaction times, which may affect sensitive substituents.

- Purification by recrystallization from solvents such as dichloromethane/hexanes or ethyl acetate/brine washes is common to achieve pharmaceutical-grade purity.

- Analytical data such as melting points, IR, and NMR spectra confirm the identity and purity of the synthesized this compound.

The preparation of this compound can be effectively achieved through several synthetic routes, each with distinct advantages. The nucleophilic substitution of p-toluidine with ethyl bromoacetate followed by hydrolysis stands out for its high yield and mild conditions. Amidation via oxalyl chloride offers versatility for derivative synthesis, while direct substitution with chloroacetic acid remains a straightforward classical method. Selection of the method depends on the desired scale, purity, and derivative complexity.

Analyse Des Réactions Chimiques

Types of Reactions:

Oxidation: p-Tolylamino-acetic acid can undergo oxidation reactions, where the amino group can be oxidized to form corresponding oxides.

Reduction: The compound can be reduced to form derivatives with reduced functional groups.

Substitution: It can undergo substitution reactions, particularly at the amino group, where different substituents can replace the hydrogen atoms.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Various alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products Formed:

- The major products depend on the type of reaction. For example, oxidation may yield oxides, while substitution can yield various substituted derivatives.

Applications De Recherche Scientifique

Chemistry:

- p-Tolylamino-acetic acid is used as an intermediate in the synthesis of various organic compounds.

Biology:

- It is studied for its potential biological activities, including its role as a building block for biologically active molecules.

Medicine:

- Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.

Industry:

- It is used in the production of dyes, pigments, and other industrial chemicals.

Mécanisme D'action

The mechanism by which p-Tolylamino-acetic acid exerts its effects involves its interaction with specific molecular targets. The amino group can participate in hydrogen bonding and other interactions with biological molecules, influencing various biochemical pathways.

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares p-Tolylamino-acetic acid with structurally related compounds:

Physicochemical Properties

- This compound derivatives: Limited melting/boiling point data are available, but the presence of hydrazide groups (e.g., in CAS 52494-24-3) likely reduces volatility compared to carboxylic acids .

- p-Tolylacetic acid: Melting point = 92°C; boiling point = 267°C . Its lack of an amino group results in lower polarity and weaker hydrogen-bonding capacity than amino-substituted analogs.

- 4-Hydroxybenzoic acid: Melting point = 213°C . The phenolic –OH group increases acidity (pKa ~4.5) compared to this compound.

Research Findings and Industrial Relevance

- Pharmaceuticals: this compound hydrazide derivatives are under investigation for antitumor and antiviral properties. Their thiadiazole moieties interact with DNA gyrase in bacteria .

- Agrochemicals : p-Tolylacetic acid is a key intermediate in synthesizing pyrethroid insecticides, leveraging its stability and ease of functionalization .

Activité Biologique

p-Tolylamino-acetic acid (PTAA), a compound with the chemical formula CHNO, has garnered attention for its diverse biological activities. This article explores its synthesis, characterization, and biological effects, particularly focusing on its potential therapeutic applications.

Synthesis and Characterization

PTAA can be synthesized through the reaction of p-toluidine with chloroacetic acid in the presence of a base. Various characterization techniques confirm its structure, including:

- Nuclear Magnetic Resonance (NMR) Spectroscopy

- Infrared (IR) Spectroscopy

- Mass Spectrometry

These methods ensure the purity and structural integrity of PTAA for subsequent biological studies .

Biological Activities

Research has indicated that PTAA exhibits several biological activities, including:

- Anti-inflammatory and Analgesic Properties : PTAA has been studied for its ability to modulate pain and inflammation pathways. Its structure allows interaction with biological targets, potentially influencing these pathways .

- Proteomics Research : PTAA is utilized in proximity labeling techniques to study protein-protein interactions (PPIs), aiding in the identification of proteins interacting with specific targets .

- Effects on Enzyme Activity : Investigations into PTAA's interactions with enzymes suggest it may modulate various biological pathways, which is critical for drug design .

Comparative Analysis with Analog Compounds

The following table compares PTAA with similar compounds regarding their molecular formulas and key characteristics:

| Compound Name | Molecular Formula | Key Characteristics |

|---|---|---|

| 2-Amino-3-(p-tolyl)propanoic acid | CHNO | Exhibits neuroprotective effects; involved in neurotransmission. |

| 4-Aminobenzoic acid | CHNO | Known for its role as a para-aminobenzoic acid derivative; used in sunscreen products. |

| 2-Pyridinylalanine | CHNO | Involved in various biochemical pathways; shows different pharmacological properties. |

PTAA stands out due to its unique structural features, allowing versatile interactions within biological systems compared to simpler amino acids or aromatic amines .

Anti-inflammatory Effects

A study evaluating the anti-inflammatory effects of PTAA demonstrated significant inhibition of acetic acid-induced writhing in animal models. The results indicated that PTAA could effectively reduce pain responses, suggesting its potential as an analgesic agent .

Proteomic Applications

In proteomics, PTAA has been used as a component of biotinylation reagents in proximity labeling experiments. This application facilitates the identification of proteins that interact with specific targets, showcasing PTAA's utility in advanced biochemical research .

Limitations and Future Research Directions

While PTAA shows promise in various applications, limitations exist that require further investigation:

- Mechanistic Understanding : More research is needed to fully elucidate the mechanisms through which PTAA interacts with biological targets.

- Therapeutic Efficacy : Future studies should focus on the therapeutic potential of PTAA derivatives to enhance efficacy and reduce side effects.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing p-Tolylamino-acetic acid, and how can reaction conditions be optimized?

- Methodological Answer : Synthesis typically involves condensation reactions between p-toluidine and haloacetic acids or glycine derivatives under controlled pH and temperature. Key parameters include solvent choice (e.g., ethanol or DMF), reaction time (12–24 hours), and purification via recrystallization or column chromatography. Monitoring reaction progress using TLC or HPLC ensures yield optimization. Adjusting molar ratios (e.g., 1:1.2 for amine:acid) can mitigate side-product formation .

Q. How can this compound be distinguished from structurally similar compounds like m-Tolylacetic acid?

- Methodological Answer : Structural differentiation relies on spectroscopic techniques:

- NMR : Compare aromatic proton signals (p-substituted toluyl groups show a singlet in -NMR at δ ~7.1–7.3 ppm, whereas meta-substituted analogs exhibit splitting).

- FT-IR : Identify amine N-H stretching (~3300 cm) and carboxylic acid O-H bands (~2500–3000 cm).

- Mass Spectrometry : Confirm molecular ion peaks (e.g., [M+H] at m/z 180 for CHNO) .

Q. What standardized analytical techniques are used to quantify this compound in complex mixtures?

- Methodological Answer : Quantitative analysis employs:

- HPLC-UV : C18 columns with mobile phases like acetonitrile/water (60:40 v/v) and detection at 254 nm.

- Amino Acid Analysis (AAA) : Hydrolysis followed by derivatization (e.g., ninhydrin) and spectrophotometric quantification. Calibration with certified reference materials is critical to address inter-laboratory variability .

Advanced Research Questions

Q. How should researchers design experiments to investigate the stability of this compound under varying pH and temperature conditions?

- Methodological Answer :

Experimental Design : Use a factorial design varying pH (2–12) and temperature (25–80°C).

Stability Metrics : Monitor degradation via HPLC peak area reduction over time.

Kinetic Analysis : Apply Arrhenius equations to model degradation rates. Include controls (e.g., inert atmosphere) to isolate oxidation/hydrolysis effects.

- Data Interpretation : Use ANOVA to identify significant factors (e.g., pH > temperature) and derive shelf-life predictions .

Q. What strategies resolve contradictions in reported bioactivity data for this compound across studies?

- Methodological Answer : Contradictions often arise from methodological variability. To address:

- Meta-Analysis : Normalize data using effect sizes (e.g., IC) and assess heterogeneity via Q-test or I.

- Standardized Assays : Replicate studies using harmonized protocols (e.g., fixed cell lines, incubation times).

- Batch Verification : Confirm compound purity (>98% via HPLC) and exclude studies with unreported impurities .

Q. How can computational methods predict the reactivity of this compound in catalytic systems?

- Methodological Answer :

- DFT Calculations : Optimize geometry at B3LYP/6-311+G(d,p) level to study electronic properties (e.g., HOMO-LUMO gaps).

- Molecular Dynamics : Simulate interactions with enzymes or metal catalysts (e.g., binding energies, transition states).

- Validation : Cross-check predictions with experimental kinetic data (e.g., , ) .

Q. What are the best practices for reporting spectral data of this compound to ensure reproducibility?

- Methodological Answer : Follow guidelines from Analytical and Bioanalytical Chemistry:

- NMR : Report solvent, frequency, and reference peaks (e.g., TMS at 0 ppm).

- Mass Spec : Include ionization mode (ESI/APCI) and resolution (e.g., 30,000 for HRMS).

- Data Deposition : Share raw data in public repositories (e.g., PubChem, Zenodo) with metadata on instrument settings .

Methodological Considerations

-

Data Tables :

Parameter Optimal Range Analytical Method Purity Threshold >98% HPLC-UV Degradation T pH 7, 25°C: 120 days Accelerated Stability Testing -

Contradiction Analysis Framework :

![Flowchart: Identify variability sources → Replicate under controlled conditions → Apply statistical reconciliation → Publish corrigenda if warranted] .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.